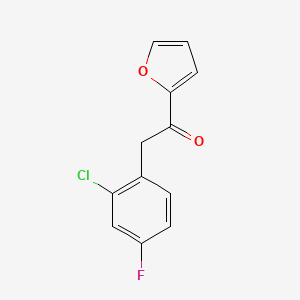

2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one

Description

Introduction and Chemical Identity

Historical Context and Discovery

The development of 2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one emerges from the broader historical context of acetophenone derivative synthesis and heterocyclic chemistry research. Acetophenones, as a class of phenolic compounds, have been extensively studied and isolated from over 24 plant families and various fungi strains throughout scientific history. The systematic exploration of halogenated acetophenone derivatives gained momentum during the mid-20th century as researchers sought to develop compounds with enhanced biological activities and improved pharmacological profiles.

The incorporation of furan moieties into acetophenone structures represents a convergence of two important areas of organic chemistry. Furan, first isolated and characterized in the early 19th century, has become a cornerstone heterocycle in medicinal chemistry due to its unique electronic properties and biological significance. The combination of halogenated phenyl groups with furan-containing ketones reflects modern synthetic chemistry's approach to creating structurally diverse compounds with tailored properties.

The specific compound this compound represents part of a larger family of halogenated acetophenone derivatives that have been systematically synthesized and studied for their potential therapeutic applications. The strategic placement of both chlorine and fluorine substituents on the phenyl ring, combined with the furan ketone moiety, demonstrates the sophisticated approach modern medicinal chemists employ to optimize molecular properties.

Structural Classification and Nomenclature

This compound belongs to several important structural classes within organic chemistry. Primarily, it is classified as an acetophenone derivative, characterized by the presence of a carbonyl group adjacent to an aromatic system. More specifically, it represents a heterocyclic ketone due to the incorporation of the furan ring system.

From a broader classification perspective, this compound falls under the category of heterocyclic organic compounds, which are defined as cyclic compounds containing atoms of at least two different elements as ring members. The furan component classifies it specifically as a five-membered heterocycle containing oxygen as the heteroatom. The aromatic nature of the furan ring, despite its reduced aromaticity compared to benzene, contributes significantly to the compound's overall electronic character.

The halogenated nature of the compound places it within the important class of organofluorine and organochlorine compounds. The presence of both chlorine and fluorine substituents on the phenyl ring creates a polyhalogenated aromatic system, which often exhibits unique reactivity patterns and biological properties compared to their non-halogenated counterparts.

Furthermore, the compound can be categorized as a substituted ethanone, specifically featuring a phenylacetone core structure with heterocyclic modification. This structural arrangement places it among compounds that have shown promise in pharmaceutical applications, particularly in the development of antimicrobial and anticancer agents.

Molecular Identification Parameters

Chemical Abstracts Service Registry Number and Database Identifiers

The compound this compound is officially registered in the Chemical Abstracts Service database under the registry number 1250095-44-3. This unique identifier serves as the primary reference for the compound across international chemical databases and regulatory systems.

Additional database identifiers provide comprehensive coverage across various chemical information systems. The compound is catalogued in the Molecular Design Limited database under the number MFCD07775952. In the PubChem database, maintained by the National Center for Biotechnology Information, the compound is assigned the Compound Identifier 62716969.

| Database System | Identifier |

|---|---|

| Chemical Abstracts Service Registry | 1250095-44-3 |

| Molecular Design Limited Number | MFCD07775952 |

| PubChem Compound Identifier | 62716969 |

| American Elements Product Code | OMXX-292193-01 |

These multiple identifiers ensure accurate identification and retrieval of compound information across different chemical databases and research platforms. The Chemical Abstracts Service registry number serves as the most widely recognized identifier in academic and industrial settings, while the PubChem identifier facilitates access to computational chemistry data and biological activity information.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₂H₈ClFO₂, indicating a composition of twelve carbon atoms, eight hydrogen atoms, one chlorine atom, one fluorine atom, and two oxygen atoms. This formula reflects the compound's relatively compact structure while incorporating multiple functional groups.

The molecular weight is calculated as 238.65 grams per mole. This molecular weight places the compound within the range typical for small molecule pharmaceuticals and research chemicals, making it suitable for various analytical techniques and potential biological applications.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈ClFO₂ |

| Molecular Weight | 238.65 g/mol |

| Carbon Atoms | 12 |

| Hydrogen Atoms | 8 |

| Chlorine Atoms | 1 |

| Fluorine Atoms | 1 |

| Oxygen Atoms | 2 |

The elemental composition reveals a carbon content of approximately 60.4%, hydrogen content of 3.4%, chlorine content of 14.9%, fluorine content of 8.0%, and oxygen content of 13.4%. This distribution indicates a compound with significant halogen content, which often correlates with enhanced biological activity and altered physical properties compared to non-halogenated analogs.

International Union of Pure and Applied Chemistry Systematic Nomenclature

According to International Union of Pure and Applied Chemistry nomenclature rules, the compound is systematically named 2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethanone. This nomenclature follows the standard convention for naming ketones where the carbonyl carbon is assigned the lowest possible number in the carbon chain.

The nomenclature breaks down into several components that describe the structural features. The base name "ethanone" indicates a two-carbon ketone structure. The "1-(furan-2-yl)" designation specifies that the carbonyl group is attached to the 2-position of the furan ring. The "2-(2-chloro-4-fluorophenyl)" portion describes the substitution pattern on the second carbon of the ethanone chain, specifically indicating attachment to a phenyl ring bearing chlorine at the 2-position and fluorine at the 4-position.

Alternative nomenclature systems may refer to this compound using different conventions. Some databases and literature sources employ the name format where the aromatic substituents are described in different order, but the International Union of Pure and Applied Chemistry system provides the most standardized and internationally recognized naming convention.

Structural Representation and Molecular Geometry

Standard International Chemical Identifier and International Chemical Identifier Key Notation

The Standard International Chemical Identifier for this compound is represented as InChI=1S/C12H8ClFO2/c13-10-7-9(14)4-3-8(10)6-11(15)12-2-1-5-16-12/h1-5,7H,6H2. This notation provides a complete structural description that can be interpreted by chemical software and databases worldwide.

The International Chemical Identifier Key, which serves as a hashed version of the full International Chemical Identifier, is MDVYRGZJMKNZKJ-UHFFFAOYSA-N. This condensed identifier provides a unique fingerprint for the compound while maintaining compatibility with database systems that require shorter identifier strings.

| Identifier Type | Value |

|---|---|

| Standard International Chemical Identifier | InChI=1S/C12H8ClFO2/c13-10-7-9(14)4-3-8(10)6-11(15)12-2-1-5-16-12/h1-5,7H,6H2 |

| International Chemical Identifier Key | MDVYRGZJMKNZKJ-UHFFFAOYSA-N |

The International Chemical Identifier notation encodes several critical structural features. The molecular formula C12H8ClFO2 is embedded within the identifier, along with connectivity information that specifies how atoms are bonded. The notation indicates the presence of aromatic systems through the hydrogen count information and provides complete atom-to-atom connectivity mapping.

Simplified Molecular Input Line Entry System Notation and Canonical Representation

The Simplified Molecular Input Line Entry System notation for this compound is represented as C1=COC(=C1)C(=O)CC2=C(C=C(C=C2)F)Cl. This linear notation system provides a compact method for representing the complete molecular structure in a format that can be easily processed by computational chemistry software.

The canonical representation follows standard Simplified Molecular Input Line Entry System conventions where aromatic systems are represented using lowercase letters for carbon and explicit notation for heteroatoms. The furan ring is depicted as C1=COC(=C1), clearly showing the five-membered ring with oxygen as the heteroatom. The phenyl ring substitution pattern is represented as C2=C(C=C(C=C2)F)Cl, indicating the specific positions of the fluorine and chlorine substituents.

| Representation Type | Notation |

|---|---|

| Simplified Molecular Input Line Entry System | C1=COC(=C1)C(=O)CC2=C(C=C(C=C2)F)Cl |

| Canonical Form | Yes |

| Ring Systems | Furan (5-membered), Benzene (6-membered) |

| Functional Groups | Ketone, Halogen substituents |

The Simplified Molecular Input Line Entry System notation efficiently captures the molecular connectivity while maintaining readability for both computational processing and human interpretation. The notation clearly delineates the ketone functionality C(=O) connecting the furan and phenyl systems through a methylene bridge CC.

Two-Dimensional and Three-Dimensional Conformational Analysis

The two-dimensional structural representation of this compound reveals a molecule with two distinct aromatic systems connected by a flexible ethyl ketone linker. The planar nature of both the furan and phenyl rings creates regions of restricted rotation, while the methylene bridge provides conformational flexibility.

The furan ring exhibits aromatic character with delocalized electron density, although the aromaticity is reduced compared to benzene systems. The resonance energy of furan is approximately 67 kilojoules per mole, significantly lower than benzene's 152 kilojoules per mole. This reduced aromaticity affects the electronic distribution and reactivity patterns of the entire molecule.

Three-dimensional conformational analysis indicates that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-carbon single bonds connecting the aromatic systems to the central ketone. The preferred conformations are influenced by several factors including steric interactions between the aromatic rings, electronic effects from the halogen substituents, and potential intramolecular interactions.

| Structural Feature | Characteristics |

|---|---|

| Aromatic Systems | Furan (5-membered) and phenyl (6-membered) |

| Flexible Bonds | Methylene bridges allow rotation |

| Planar Regions | Both aromatic rings maintain planarity |

| Electronic Effects | Halogen substituents influence electron density |

The chlorine and fluorine substituents on the phenyl ring significantly influence the three-dimensional structure through both steric and electronic effects. The chlorine atom, being larger than fluorine, creates more significant steric interactions, while both halogens withdraw electron density from the aromatic system through inductive effects. These effects combine to influence the preferred conformational arrangements and molecular properties of the compound.

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFO2/c13-10-7-9(14)4-3-8(10)6-11(15)12-2-1-5-16-12/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVYRGZJMKNZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 2-Chloro-4-fluorobenzene or derivatives thereof.

- Furan-2-carbaldehyde (2-furaldehyde).

- Appropriate reagents for Grignard formation and oxidation.

General Synthetic Strategy

The preparation generally follows a sequence involving:

Grignard Reagent Formation:

The halogenated benzene (2-chloro-4-fluorobenzene) is converted into its Grignard reagent by reaction with magnesium metal in anhydrous ether solvents. This forms the organomagnesium intermediate necessary for nucleophilic addition.Nucleophilic Addition to Furan-2-carbaldehyde:

The Grignard reagent is reacted with furan-2-carbaldehyde, resulting in the formation of a secondary alcohol intermediate. This step forms the carbon-carbon bond between the phenyl and furan moieties.Oxidation to Ketone:

The secondary alcohol is oxidized to the corresponding ketone, yielding 2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one. Common oxidizing agents include pyridinium chlorochromate (PCC), Jones reagent (chromic acid), or other chromium-based oxidants.

Reaction Conditions

-

- Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

- Temperature: Typically 0°C to room temperature to control reactivity.

- Atmosphere: Inert (nitrogen or argon) to prevent moisture interference.

-

- Solvent: Dichloromethane or acetone.

- Temperature: 0°C to room temperature.

- Reaction time: 1–3 hours depending on oxidant and scale.

Detailed Research Findings and Data

Yields and Purity

- Literature reports yields for similar compounds synthesized via this route range from 45% to 80%, depending on the exact substituents and reaction optimization.

- Purification is typically achieved by recrystallization or column chromatography, yielding orange to yellow crystalline solids with melting points consistent with reported values (e.g., 126–128°C for related furan derivatives).

Spectroscopic Characterization

| Technique | Key Signals | Assignment |

|---|---|---|

| IR Spectroscopy | ~1700 cm⁻¹ | Ketone C=O stretch |

| ¹H NMR | δ 6.3–7.5 ppm | Aromatic and furan protons |

| ¹³C NMR | ~190 ppm | Carbonyl carbon of ketone |

| Mass Spectrometry | Molecular ion peak at m/z ~238.6 | Corresponding to C12H8ClFO2 |

These data confirm the successful formation of the ketone and the presence of halogen substituents on the phenyl ring.

Alternative Synthetic Approaches

While the Grignard addition followed by oxidation is the most common route, alternative methods include:

Friedel-Crafts Acylation:

Direct acylation of 2-chloro-4-fluorobenzene with furan-2-carboxylic acid derivatives under Lewis acid catalysis (e.g., AlCl3). This method requires careful control to avoid polysubstitution and to maintain the integrity of the furan ring.Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille coupling) between halogenated phenylboronic acids and furan-2-yl ketones or their equivalents can be employed to construct the carbon framework, though specific literature on this exact compound is limited.

Summary Table of Preparation Methods

Analytical and Research Notes

- The regioselectivity of the furan substitution is critical; 2-furaldehyde is preferred for the ethanone linkage at the 2-position of furan.

- The halogen substituents (Cl and F) on the phenyl ring influence the electronic properties and reactivity during Grignard formation and subsequent steps.

- Oxidation conditions must be carefully controlled to avoid overoxidation or degradation of the sensitive furan ring.

- Spectroscopic data are essential for confirming the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical differences between the target compound and its analogs:

Physicochemical Properties

- Electron-Withdrawing Effects: The chloro-fluoro substitution in the target compound enhances stability compared to the nitro analog, which is more reactive due to the -NO₂ group .

- Physical State : The target compound’s powder form contrasts with the phosphorylated derivative’s oil state, suggesting differences in crystallinity and intermolecular forces .

- Melting Points : The nitro analog’s lower melting point (70–71°C) reflects reduced crystallinity compared to the target compound’s stable powder .

Spectroscopic and Analytical Data

- NMR : The phosphorylated derivative (4a) shows distinct ¹H NMR signals at δ 4.42 (d, J = 23.6 Hz) and 3.93–4.12 (m), indicative of phosphorus coupling .

- HRMS: Analogs like (E)-2-(1-bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one (3g) were validated via HRMS (m/z: 437.0052) , a method applicable to the target compound for structural confirmation.

Biological Activity

2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one, also known as C12H8ClFO2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant research findings.

| Property | Value |

|---|---|

| IUPAC Name | 2-(2-chloro-4-fluorophenyl)-1-(furan-2-yl)ethanone |

| Molecular Formula | C12H8ClFO2 |

| Molecular Weight | 238.65 g/mol |

| CAS Number | 1250095-44-3 |

| Appearance | Powder |

Synthesis and Preparation

The synthesis of this compound typically involves acylation of 2-chloro-4-fluoroaniline with furan-2-carboxylic acid. The reaction proceeds through the formation of an intermediate followed by cyclization to yield the final product. This compound can be further modified through various chemical reactions including oxidation and reduction .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

These results suggest that the compound has strong bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

In a study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activities that influence cell signaling pathways related to growth and survival.

- Oxidative Stress Induction: The presence of halogenated groups may enhance oxidative stress in target cells, contributing to its antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethanone | Similar halogenated phenyl ring | Moderate antibacterial |

| 2-(4-Fluorophenyl)-1-(furan-2-yl)ethanone | Lacks chlorine substitution | Lower activity |

The presence of both chlorine and fluorine in the target compound enhances its biological activity compared to its analogs .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethan-1-one?

The compound can be synthesized via Claisen-Schmidt condensation between 2-chloro-4-fluorophenylacetone and furan-2-carbaldehyde under acidic or basic conditions. Purification typically involves recrystallization from ethanol or flash chromatography using a gradient of petroleum ether/dichloromethane (PE/DCM) . Characterization by H NMR and C NMR is critical to confirm structural integrity, with key signals expected at δ 7.6–8.1 ppm (aromatic protons) and δ 2.8–3.2 ppm (ketone CH group) . For crystalline derivatives, X-ray diffraction (using SHELX programs) can resolve ambiguities in stereoelectronic effects .

Q. How should researchers approach structural characterization of derivatives of this compound?

Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for furan and fluorophenyl moieties .

- X-ray crystallography : Employ SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve halogen bonding interactions between chlorine/fluorine and adjacent functional groups .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns, especially for halogenated derivatives .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported reactivity of the furan ring in this compound?

Conflicting reactivity data (e.g., electrophilic substitution vs. ring-opening) may arise from solvent polarity or substituent electronic effects. To address this:

- Conduct comparative studies in polar aprotic (DMSO) vs. non-polar (toluene) solvents.

- Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites on the furan ring .

- Validate hypotheses with experimental probes like Friedel-Crafts acylation or Diels-Alder reactions .

Q. How can researchers design experiments to study the compound’s potential as a chiral building block?

- Enantioselective synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh(II)/squaramide systems) to introduce stereocenters adjacent to the ketone group .

- Dynamic kinetic resolution : Screen conditions (pH, temperature) to favor one enantiomer during reactions like α-alkylation .

- Circular dichroism (CD) : Monitor chiral induction in real-time during crystallization or catalytic processes .

Q. What methodologies are suitable for analyzing conflicting biological activity data in related halogenated ethanones?

- Dose-response assays : Use in vitro models (e.g., enzyme inhibition or cell viability) to establish structure-activity relationships (SARs) for chlorine/fluorine substitution patterns .

- Metabolic profiling : Employ LC-MS/MS to identify metabolites and assess bioactivation pathways (e.g., cytochrome P450-mediated oxidation) .

- Crystallographic docking : Map the compound’s binding mode to target proteins (e.g., kinases) using PDB structures and software like AutoDock Vina .

Q. How can computational modeling enhance the design of derivatives with improved thermal stability?

- Thermogravimetric analysis (TGA) : Correlate experimental decomposition temperatures (T) with computed bond dissociation energies (BDEs) for C-Cl and C-F bonds .

- Molecular dynamics (MD) : Simulate packing efficiency in crystal lattices to predict melting points and solubility .

- Hammett substituent constants : Quantify electronic effects of para-fluorine on the ketone’s reactivity in protic solvents .

Q. What experimental protocols mitigate risks associated with handling this compound’s reactive intermediates?

- Safety protocols : Follow GHS guidelines (e.g., P201, P210) for handling acute toxicity (Category 4) via dermal/oral/inhalation routes .

- Inert atmosphere techniques : Use Schlenk lines for air-sensitive reactions involving halogenated intermediates .

- Waste management : Segregate halogenated byproducts and dispose via certified hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.